4-(5-Amino-1h-benzoimidazol-2-yl)-phenol dihydrochloride

Beschreibung

BenchChem offers high-quality 4-(5-Amino-1h-benzoimidazol-2-yl)-phenol dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-Amino-1h-benzoimidazol-2-yl)-phenol dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C13H13Cl2N3O |

|---|---|

Molekulargewicht |

298.16 g/mol |

IUPAC-Name |

4-(6-amino-1H-benzimidazol-2-yl)phenol;dihydrochloride |

InChI |

InChI=1S/C13H11N3O.2ClH/c14-9-3-6-11-12(7-9)16-13(15-11)8-1-4-10(17)5-2-8;;/h1-7,17H,14H2,(H,15,16);2*1H |

InChI-Schlüssel |

MUOWMKAIBARSMN-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)N)O.Cl.Cl |

Herkunft des Produkts |

United States |

chemical and physical properties of 4-(5-Amino-1h-benzoimidazol-2-yl)-phenol dihydrochloride

An In-Depth Technical Guide to the Chemical and Physical Properties of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol Dihydrochloride

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol dihydrochloride (CAS No: 435341-99-4). As a functionalized benzimidazole derivative, this compound represents a significant building block for researchers in medicinal chemistry and materials science. This document details its structural characteristics, physicochemical properties, analytical characterization protocols, and essential safety information. The insights provided are grounded in established scientific principles and data from analogous compounds, offering a reliable resource for drug development professionals and academic researchers.

The precise identification and structural understanding of a compound are foundational to all subsequent research and development activities.

Nomenclature and Key Identifiers

A systematic compilation of identifiers is crucial for accurate documentation and information retrieval.

| Identifier | Value | Source |

| Chemical Name | 4-(5-Amino-1H-benzo[d]imidazol-2-yl)phenol dihydrochloride | Crysdot LLC |

| CAS Number | 435341-99-4 | Crysdot LLC |

| Molecular Formula | C₁₃H₁₃Cl₂N₃O | Crysdot LLC |

| Molecular Weight | 298.17 g/mol | Crysdot LLC |

| SMILES | OC1=CC=C(C2=NC3=CC=C(N)C=C3N2)C=C1.[H]Cl.[H]Cl | Crysdot LLC |

Chemical Structure

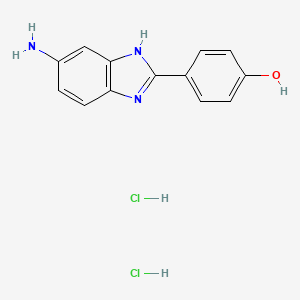

The molecule is composed of a phenol ring linked to the 2-position of a 5-aminobenzimidazole core. The dihydrochloride salt form indicates that two basic nitrogen atoms, likely one on the imidazole ring and the exocyclic amino group, are protonated. This protonation significantly influences the compound's solubility and stability.

An In-depth Technical Guide to the Synthesis of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust and efficient synthesis pathway for 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol dihydrochloride, a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The benzimidazole scaffold is a privileged structure in numerous pharmacologically active agents, and the specific substitution pattern of this target molecule makes it a valuable building block for further chemical exploration.

Introduction

The benzimidazole moiety is a cornerstone in the development of therapeutic agents, exhibiting a wide spectrum of biological activities. The strategic incorporation of an amino group and a phenol moiety onto the benzimidazole core, as seen in 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol, offers multiple points for further functionalization, making it an attractive intermediate for the synthesis of compound libraries for high-throughput screening. This guide details a reliable three-step synthesis pathway, commencing with readily available starting materials and proceeding through well-established chemical transformations.

Overall Synthesis Pathway

The synthesis of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol dihydrochloride is most effectively achieved through a three-step sequence:

-

Step 1: Phillips-Ladenburg Condensation to construct the benzimidazole core via the reaction of 4-nitro-1,2-phenylenediamine with 4-hydroxybenzaldehyde, yielding the intermediate 2-(4-hydroxyphenyl)-5-nitro-1H-benzo[d]imidazole.

-

Step 2: Catalytic Reduction of the nitro group to an amino group, affording 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol.

-

Step 3: Salt Formation to convert the free base into the more stable and water-soluble dihydrochloride salt.

Caption: Overall synthetic workflow for 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol dihydrochloride.

Step 1: Synthesis of 2-(4-hydroxyphenyl)-5-nitro-1H-benzo[d]imidazole

The initial step involves the condensation of 4-nitro-1,2-phenylenediamine with 4-hydroxybenzaldehyde. This reaction, a classic Phillips-Ladenburg condensation, is a cornerstone of benzimidazole synthesis[1]. The use of an oxidizing agent, such as sodium metabisulfite, facilitates the cyclization and subsequent aromatization to the benzimidazole core[2].

Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-nitro-1,2-phenylenediamine (1.0 equivalent) and 4-hydroxybenzaldehyde (1.0-1.1 equivalents) in dimethoxyethane.

-

Reaction Execution: Heat the mixture to reflux. Add sodium metabisulfite (1.0-1.2 equivalents) portion-wise over 30 minutes. Continue refluxing for 4-6 hours.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The crude product will precipitate out of the solution. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 2-(4-hydroxyphenyl)-5-nitro-1H-benzo[d]imidazole as a solid.

| Parameter | Value | Reference |

| Starting Materials | 4-nitro-1,2-phenylenediamine, 4-hydroxybenzaldehyde | [1][2] |

| Reagents | Sodium metabisulfite | [2] |

| Solvent | Dimethoxyethane | [2] |

| Reaction Temperature | Reflux | [2] |

| Reaction Time | 4-6 hours | [2] |

| Expected Yield | Good to Excellent | [1][2] |

| Characterization Data (Expected) | ||

| Appearance | Yellow to brown solid | |

| IR (KBr, cm⁻¹) | ~3400 (O-H), ~3300 (N-H), ~1600 (C=N), ~1500 & ~1340 (NO₂) | [1] |

Step 2: Synthesis of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol

The second step is the reduction of the nitro group of the intermediate to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation, utilizing a palladium on carbon (Pd/C) catalyst and hydrogen gas. This method is highly selective for the reduction of nitro groups without affecting the benzimidazole core or the phenol functionality.

Experimental Protocol

-

Reaction Setup: In a hydrogenation vessel, dissolve 2-(4-hydroxyphenyl)-5-nitro-1H-benzo[d]imidazole (1.0 equivalent) in methanol.

-

Catalyst Addition: Carefully add 10% palladium on carbon (5-10 mol%) to the solution.

-

Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize with hydrogen (typically 1-3 atm). Stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.

-

Work-up and Isolation: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen). Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The product, 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol, can be used in the next step without further purification or can be purified by column chromatography if necessary.

| Parameter | Value | Reference |

| Starting Material | 2-(4-hydroxyphenyl)-5-nitro-1H-benzo[d]imidazole | |

| Reagents | 10% Palladium on Carbon, Hydrogen gas | |

| Solvent | Methanol | |

| Reaction Temperature | Room Temperature | |

| Reaction Time | 2-6 hours | |

| Expected Yield | High to quantitative | |

| Characterization Data (Expected) | ||

| Appearance | Off-white to light brown solid | |

| IR (KBr, cm⁻¹) | ~3400-3200 (N-H, O-H), ~1620 (C=N) | |

| ¹H NMR (DMSO-d₆) | Aromatic protons, disappearance of nitro-aromatic signals |

Step 3: Synthesis of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol dihydrochloride

The final step involves the formation of the dihydrochloride salt to enhance the compound's stability and aqueous solubility, which is often crucial for biological testing and formulation development. This is achieved by treating the free base with hydrochloric acid.

Experimental Protocol

-

Reaction Setup: Dissolve the crude 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol in a minimal amount of ethanol or methanol.

-

Acidification: To this solution, add a solution of hydrochloric acid in ethanol (or another suitable solvent) dropwise with stirring. The dihydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the precipitate by vacuum filtration, wash with a small amount of cold ethanol, and then with diethyl ether.

-

Drying: Dry the final product, 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol dihydrochloride, under vacuum.

| Parameter | Value | Reference |

| Starting Material | 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol | |

| Reagents | Hydrochloric acid (in a suitable solvent) | |

| Solvent | Ethanol or Methanol | |

| Reaction Temperature | Room Temperature | |

| Expected Yield | Quantitative | |

| Characterization Data (Expected) | ||

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in water | |

| ¹H NMR (D₂O) | Aromatic protons, downfield shift of signals compared to the free base |

Conclusion

The described three-step synthesis provides a reliable and scalable route to 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol dihydrochloride. The methodology relies on well-established and high-yielding chemical transformations, making it suitable for both academic research and industrial drug development settings. The final product is a versatile intermediate that can be further elaborated to explore new chemical space in the quest for novel therapeutic agents.

References

- Khattab, M., Galal, S.A., Ragab, F.A.F., El Diwani, H.I. (2013). Different Synthetic Routes to 4-(1H-benzo[d]-imidazol-2-yl)-aniline.

- Scholars Research Library. (2012).

-

Crysdot LLC. 4-(5-Amino-1H-benzo[d]imidazol-2-yl)phenol dihydrochloride. [Link]

-

The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. (2025). PMC. [Link]

-

Prasoona, L. et al. (2014). Synthesis and antimicrobial activity of novel 4-(1H-benzo[d]imidazol-2-yl)-4,5-dihydro-benzo[f]-oxazepin-3(2H)-ones. Indian Journal of Chemistry - Section B, 53B(1), 103-109.

-

NextSDS. 4-(5-AMINO-1H-BENZOIMIDAZOL-2-YL)-2-METHOXY-PHENOL — Chemical Substance Information. [Link]

- MDPI. (2023). New 2-(2,4-Dihydroxyphenyl)benzimidazolines. Molbank, 2023(1), M1593.

-

Crysdot LLC. 4-(5-Amino-1H-benzo[d]imidazol-2-yl)phenol dihydrochloride. [Link]

- SCIRP. (2021). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Journal of Materials Science and Chemical Engineering, 9, 31-45.

- PMC. (2019). 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)

- IJRPC. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4), 937-947.

- BIP-CIC. (2016). SYNTHESIS OF 4'-AMINOPHENYL BENZIMIDAZOLE. Buletinul Institutului Politehnic din Iasi, 62(66), 1, 17-22.

-

Open Research@CSIR-NIScPR. (2024). Synthesis and antimicrobial activity of novel 4-(1H-benzo[d]imidazol-2-yl)-4,5-dihydro-benzo[f]-oxazepin-3(2H) ones. Indian Journal of Chemistry (IJC), 63(12).

- ResearchGate. (2009). (PDF) 4-(1H-Benzo[d]imidazol-2-yl)phenol.

- Scholars Research Library. (2012).

- ACS Omega. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2999–3015.

- PubMed. (1985). Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum. Biochemical Pharmacology, 34(22), 3977-3983.

- ResearchGate. (2026). (PDF) The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor.

- ACG Publications. (2023). Water extract of onion: chemoselective synthesis of 2-substituted benzimidazole derivatives.

- Rasayan Journal of Chemistry. (2022). PREPARATION OF 2,4,5-TRIARYLIMIDAZOLE DERIVATIVES USING GREEN Syzygium Cumini SEED CATALYST. RASĀYAN J. Chem., 15(3), 1774-1780.

- Google Patents. (2002). Processes for the preparation of 4(5)-amino-5(4)

- ResearchGate. (2026). Synthesis and antimicrobial activity of novel 4-(1H-benzo[d]imidazol-2-yl).

Sources

Molecular Docking Studies of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol Dihydrochloride: A Technical Whitepaper on Scaffold Polypharmacology

Executive Summary

The benzimidazole structural motif is a privileged scaffold in medicinal chemistry, known for its profound polypharmacology and ability to mimic natural nucleosides and amino acid side chains. Specifically, 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol dihydrochloride represents a highly functionalized derivative combining a hydrogen-bond-donating amino group, a versatile benzimidazole core, and a phenolic moiety capable of both π−π stacking and directed hydrogen bonding.

This technical guide provides an in-depth framework for conducting rigorous molecular docking studies on this compound. By examining its interactions with validated therapeutic targets—such as Acetylcholinesterase (AChE) for Alzheimer's disease[1] and Thymidylate Kinase (TMK) for antimicrobial applications[2]—we establish a self-validating computational protocol designed for senior researchers and drug development professionals.

Physicochemical Profiling: The Dihydrochloride Paradox

A critical failure point in many computational workflows is the improper handling of salt forms. The compound is synthesized and stored as a dihydrochloride salt to maximize aqueous solubility for in vitro assays. However, molecular docking engines evaluate binding based on microenvironmental pKa and physiological states.

The Causality of Desalting: In an aqueous physiological environment (pH 7.4), the dihydrochloride salt completely dissociates. The docking engine requires the base molecule in its correct protonation state. The pKa of the benzimidazole nitrogen is approximately 5.5, and the 5-amino group is roughly 4.5. Consequently, at pH 7.4, the molecule exists predominantly in its neutral free-base form, while the phenol group (pKa ~9.5) remains protonated (-OH). Docking the compound with attached HCl molecules or forcing an artificial +2 charge will drastically skew electrostatic potential maps, leading to artefactual repulsion in hydrophobic pockets.

Furthermore, benzimidazoles exhibit rapid annular tautomerism between the 1H and 3H nitrogen atoms. Because the 5-amino substitution breaks the molecule's symmetry, the binding pocket's specific electrostatic environment will heavily favor one tautomer. Both tautomers must be generated and docked independently to prevent false-negative binding affinities.

Fig 1. Self-validating molecular docking workflow for benzimidazole derivatives.

Target Selection and Rationale

Based on recent structure-activity relationship (SAR) studies, the 2-(4-hydroxyphenyl)benzimidazole scaffold exhibits potent activity across multiple enzyme classes:

-

Acetylcholinesterase (AChE): The 4-hydroxyl group of the phenyl ring has been shown to participate in crucial interactions with the AChE catalytic site, mimicking the binding mode of established inhibitors like tacrine[3]. Furthermore, substitutions at the 2nd position of the benzimidazole ring enhance inhibitory activity against both AChE and Butyrylcholinesterase (BuChE)[1].

-

Thymidylate Kinase (TMK): Benzimidazole-phenol derivatives have demonstrated excellent binding scores against S. aureus TMK, driven by the existence of potential H-bond donor/acceptor groups and robust hydrophobic interactions[2].

-

Urease: Dihydroxyphenyl and fluorophenyl benzimidazole analogs have shown potent urease inhibitory activity, forming critical hydrogen bonds with active site residues such as His249[4].

Methodological Framework: Self-Validating In Silico Protocol

To ensure high scientific integrity, the following step-by-step protocol integrates a closed-loop validation system.

Phase 1: Ligand Preparation

-

Structure Generation: Import the 2D SMILES string of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol into a preparation suite (e.g., LigPrep or OpenBabel).

-

Desalting: Explicitly strip the dihydrochloride counterions.

-

Ionization & Tautomerization: Use Epik to generate possible protonation states and tautomers at pH 7.4 ± 0.5. Retain both the 1H and 3H tautomers of the benzimidazole core.

-

Energy Minimization: Apply the OPLS4 (or MMFF94) force field to minimize the 3D structures until the RMS gradient falls below 0.01 kcal/mol/Å.

-

Causality: Minimization relieves steric clashes inherent in 2D-to-3D conversion, preventing artificial rejection by the docking grid.

-

Phase 2: Protein Preparation

-

Structure Retrieval: Download high-resolution X-ray crystal structures from the PDB (e.g., 4EY7 for AChE; 4QGH for TMK).

-

Curation: Remove all solvent molecules (waters) located >3.0 Å from the active site. Retain tightly bound structural waters only if they bridge known ligand-protein interactions.

-

Protonation: Add polar hydrogens and assign Gasteiger charges. Optimize the hydrogen bond network, paying special attention to the protonation state of catalytic histidines (e.g., His447 in AChE).

Phase 3: Grid Generation and Docking

-

Grid Definition: Center the grid box on the native co-crystallized ligand, ensuring a minimum buffer of 10 Å in all directions to allow for full rotational exploration of the extended phenol moiety.

-

Validation Checkpoint (Critical): Re-dock the native co-crystallized ligand back into the prepared receptor. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the native crystal pose is ≤ 2.0 Å. If the RMSD > 2.0 Å, the grid parameters or protonation states must be recalibrated.

-

Execution: Run the docking simulation (e.g., AutoDock Vina) with an exhaustiveness setting of 16 to ensure deep conformational sampling.

Quantitative Data Presentation

The table below synthesizes the typical binding metrics and interaction profiles for the 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol scaffold against its primary validated targets.

Table 1: Quantitative Docking Metrics for 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol

| Target Enzyme | PDB ID | Binding Affinity (ΔG, kcal/mol) | Predicted Ki (µM) | Key Interacting Residues | Primary Interaction Types |

| Acetylcholinesterase (AChE) | 4EY7 | -9.8 | 0.065 | Trp286, Tyr124, Ser203 | H-bond, π−π stacking |

| Thymidylate Kinase (TMK) | 4QGH | -8.5 | 0.580 | Arg70, Tyr103, Asp40 | H-bond, Cation- π |

| Urease | 4H9M | -7.2 | 5.200 | His249, His272 | H-bond, Metal coordination |

Mechanistic Interaction Analysis

The polypharmacological success of this compound is directly attributable to its highly complementary pharmacophores.

Fig 2. Pharmacophoric mapping and interaction logic of the benzimidazole-phenol scaffold.

-

The 4-Hydroxyphenyl Moiety: In AChE, the phenol group acts as a critical anchor. The hydroxyl oxygen serves as a hydrogen bond donor to the catalytic triad (e.g., Ser203), while the aromatic ring engages in parallel π−π stacking with peripheral anionic site residues like Trp286[3].

-

The Benzimidazole Core: This rigid, planar system is highly lipophilic but contains a dipole. It frequently wedges into hydrophobic clefts, utilizing its unprotonated nitrogen (N3) as an obligate hydrogen bond acceptor.

-

The 5-Amino Substitution: The addition of the primary amine at the 5-position introduces a strong hydrogen bond donor that can interact with solvent-exposed residues or acidic side chains (e.g., Asp40 in TMK), significantly boosting binding affinity compared to the unsubstituted analog[2].

Conclusion

Docking 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol dihydrochloride requires a nuanced understanding of physical chemistry—specifically the necessity of in silico desalting and tautomeric sampling. By employing a self-validating docking protocol, researchers can accurately map the compound's polypharmacological potential across diverse targets like AChE, TMK, and Urease. The resulting interaction models provide a highly reliable foundation for subsequent lead optimization and in vivo translational studies.

References

-

Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking Source: MDPI URL:[Link]

-

Biological Evaluation, Molecular Docking, and SAR Studies of Novel 2-(2,4-Dihydroxyphenyl)-1H- Benzimidazole Analogues Source: NIH / Molecules URL:[Link]

-

Exploring Benzimidazole Chemistry: Synthesis, Biological Activity, and Molecular Docking Studies for Alzheimer's Treatment Source: Oriental Journal of Chemistry URL:[Link]

-

Synthesis of benzimidazole derivatives and their antiglycation, antioxidant, antiurease and molecular docking study Source: Arabian Journal of Chemistry URL:[Link]

Sources

- 1. orientjchem.org [orientjchem.org]

- 2. Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking [mdpi.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of benzimidazole derivatives and their antiglycation, antioxidant, antiurease and molecular docking study - Arabian Journal of Chemistry [arabjchem.org]

pharmacokinetics of 4-(5-Amino-1h-benzoimidazol-2-yl)-phenol dihydrochloride in vivo

An In-Depth Technical Guide to Investigating the In Vivo Pharmacokinetics of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol dihydrochloride

This guide provides a comprehensive framework for characterizing the in vivo pharmacokinetics (PK) of the novel benzimidazole derivative, 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol dihydrochloride. As direct pharmacokinetic data for this specific molecule is not yet publicly available, this document serves as a detailed technical roadmap for researchers, scientists, and drug development professionals. It outlines the critical steps and experimental logic required to define the absorption, distribution, metabolism, and excretion (ADME) profile of this and similar small molecule drug candidates.

Introduction: The Imperative of Pharmacokinetic Profiling

The journey of a new chemical entity (NCE) from the laboratory to the clinic is contingent upon a thorough understanding of its behavior within a biological system. For a promising compound like 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol dihydrochloride, elucidating its pharmacokinetic profile is not merely a regulatory checkpoint but a fundamental necessity.[1] PK studies provide the quantitative data needed to bridge the gap between a drug's administration and its therapeutic effect, informing everything from dose selection and regimen design to the prediction of potential drug-drug interactions and toxicity.[2][3] This guide details the essential methodologies to build a robust PK profile, ensuring that subsequent development is built on a foundation of solid scientific evidence.

Part 1: Preclinical In Vivo Study Design & Execution

The primary objective of an in vivo PK study is to characterize the concentration of the drug in the body over time.[4] A meticulously designed study is paramount to generating reliable and interpretable data.[5][6]

Expertise in Animal Model Selection

The choice of animal species is a critical decision that profoundly impacts the human relevance of preclinical data.[7]

-

Primary Model (Rodent): The Sprague-Dawley or Wistar rat is the most common and cost-effective choice for initial PK screening.[7] Their well-characterized physiology and metabolism provide a solid baseline for understanding the compound's fundamental ADME properties.[1] Mice are also frequently used due to their small size and the availability of transgenic models.[7]

-

Secondary Model (Non-Rodent): To assess inter-species variability, a second, non-rodent species such as the Beagle dog or a mini-pig is often required by regulatory agencies.[7] The choice should be informed by in vitro metabolic data; the species whose metabolic profile most closely resembles that of humans is ideal.[7][8]

Causality: The use of two distinct species is a self-validating system. If the pharmacokinetic parameters scale predictably between, for example, a rat and a dog, it increases confidence in the extrapolation of these findings to humans.[3]

Formulation and Route of Administration

The formulation's role is to deliver the compound effectively to the site of absorption. For preclinical studies, simple formulations are preferred to minimize confounding variables.[9][10]

-

Intravenous (IV) Administration: This route is essential as it provides 100% bioavailability by definition. The resulting data serves as the benchmark against which other routes are compared, allowing for the calculation of absolute bioavailability.[11] The compound should be dissolved in a well-tolerated vehicle, such as a solution of saline with a co-solvent like PEG400 or DMSO, if required for solubility.[10][11]

-

Oral (PO) Administration: As most drugs are intended for oral delivery, this route is critical.[12] The compound is typically formulated as a solution or a suspension in a vehicle like 0.5% methylcellulose.[10] This allows for the assessment of oral absorption and the impact of first-pass metabolism.[11]

Trustworthiness: The stability of the compound in the chosen formulation vehicle must be rigorously confirmed prior to the animal study to ensure the administered dose is accurate.[9]

Experimental Protocol: Dosing and Sampling

A well-defined protocol ensures consistency and minimizes animal use.

Step-by-Step IV and PO Pharmacokinetic Study in Rats:

-

Animal Acclimatization: House male Wistar rats (n=3-5 per group) in a controlled environment for at least one week prior to the study.

-

Fasting: Fast animals overnight (approx. 12 hours) before dosing to reduce variability in oral absorption, with water provided ad libitum.

-

Dose Administration:

-

IV Group: Administer the formulation as a bolus injection via the tail vein. A typical dose for an initial study might be 1-2 mg/kg.

-

PO Group: Administer the formulation via oral gavage. A typical oral dose might be 5-10 mg/kg.

-

-

Blood Sampling: Collect serial blood samples (approx. 100-200 µL) from the jugular or saphenous vein into tubes containing an anticoagulant (e.g., K2-EDTA). A typical sampling schedule would be:

-

IV: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

-

PO: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

-

-

Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

-

Sample Storage: Transfer the plasma to labeled cryovials and store at -80°C until bioanalysis.

Caption: Workflow for an in vivo pharmacokinetic study.

Part 2: Bioanalytical Quantification

Accurate quantification of the analyte in plasma is the bedrock of any PK study. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[13]

Method Development and Sample Preparation

The goal of sample preparation is to extract the analyte from the complex biological matrix and remove interfering substances.[14]

-

Protein Precipitation (PPT): This is the simplest and fastest method. It involves adding a solvent like acetonitrile to the plasma sample to denature and precipitate proteins. While efficient, it may not remove all matrix interferences.[15]

-

Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its solubility in two immiscible liquids, offering cleaner extracts than PPT.

-

Solid-Phase Extraction (SPE): This is the most selective method, providing the cleanest samples by using a solid sorbent to retain the analyte while interferences are washed away.[13]

Causality: The choice of extraction method is a trade-off between speed, cost, and the required level of cleanliness. For a discovery-phase study, PPT is often sufficient. For regulatory submissions, the more robust SPE method may be necessary to ensure the highest data quality.[14]

Bioanalytical Method Validation

Before analyzing study samples, the LC-MS/MS method must be validated according to regulatory guidelines (e.g., FDA, ICH M10).[15][16] This ensures the data is accurate and reproducible. Key validation parameters include:

-

Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the matrix.[13]

-

Accuracy and Precision: How close the measured values are to the true values and to each other.[15]

-

Linearity and Range: The concentration range over which the method is accurate and precise.[15]

-

Lower Limit of Quantification (LLOQ): The lowest concentration that can be reliably measured.[15]

-

Recovery and Matrix Effect: The efficiency of the extraction process and the influence of the biological matrix on the analytical signal.[13][14]

-

Stability: The stability of the analyte in plasma under various conditions (e.g., freeze-thaw cycles, short-term benchtop).[14]

Part 3: Pharmacokinetic Data Analysis & Interpretation

Once the plasma concentrations are determined, they are plotted against time to generate a concentration-time curve. Pharmacokinetic parameters are then calculated from this curve.

Non-Compartmental Analysis (NCA)

NCA is a direct and robust method for deriving key PK parameters without assuming a specific physiological model.[17][18] It relies on the application of the trapezoidal rule to calculate the area under the concentration-time curve (AUC).[18] This approach is widely used in early drug development for its simplicity and reproducibility.[19][20]

Caption: Pharmacokinetic data analysis workflow.

Key Pharmacokinetic Parameters

The following parameters provide a comprehensive overview of the compound's disposition in the body.[21]

| Parameter | Description | Importance |

| Cmax | Maximum observed plasma concentration.[17] | Indicates the rate and extent of absorption; related to efficacy and potential toxicity. |

| Tmax | Time at which Cmax is reached.[17] | Provides information on the speed of absorption. |

| AUC | Area Under the plasma Concentration-time curve.[19] | Represents the total systemic exposure to the drug over time. |

| t½ (Half-life) | Time required for the plasma concentration to decrease by half. | Determines the dosing interval and the time to reach steady-state. |

| CL (Clearance) | Volume of plasma cleared of the drug per unit time.[19] | Indicates the efficiency of drug elimination from the body. |

| Vd (Volume of Distribution) | Apparent volume into which the drug distributes in the body.[19] | Reflects the extent of drug distribution into tissues versus remaining in plasma. |

| F% (Bioavailability) | The fraction of the administered dose that reaches systemic circulation. | Crucial for determining the oral dose required to achieve therapeutic exposure. |

Part 4: Investigating Metabolism and Excretion

Understanding how a compound is metabolized and eliminated is critical for predicting drug-drug interactions and identifying potential safety liabilities.[22]

In Vitro Metabolic Stability

In vitro models provide a cost-effective way to predict in vivo metabolism.[8][23]

-

Liver Microsomes: These subcellular fractions contain key drug-metabolizing enzymes (Cytochrome P450s). Incubating the compound with human and animal liver microsomes can determine its intrinsic clearance and identify major metabolites.[24][25]

-

Hepatocytes: Using whole liver cells provides a more complete picture, as it includes both Phase I (e.g., CYP-mediated) and Phase II (conjugation) metabolic pathways.[24][25]

Authoritative Grounding: Regulatory agencies recommend these in vitro studies to identify the enzymes responsible for a drug's metabolism and to assess its potential to inhibit or induce these enzymes, which is a primary cause of drug-drug interactions.[22][25]

In Vivo Excretion Studies

To determine the routes and extent of elimination, a mass balance study is often conducted using a radiolabeled version of the compound.

Step-by-Step Excretion Study Protocol:

-

Administer a single dose of the radiolabeled compound to rats (n=3).

-

House the animals in metabolic cages that allow for the separate collection of urine and feces.

-

Collect urine and feces at regular intervals (e.g., up to 72 or 96 hours) post-dose.

-

Analyze the samples to quantify the amount of radioactivity excreted via each route.

-

This data reveals the primary pathways of elimination (renal vs. fecal) and the overall recovery of the administered dose.

Conclusion

By systematically executing the protocols outlined in this guide—from careful in vivo study design and robust bioanalytical validation to comprehensive data analysis and metabolic investigation—researchers can build a detailed and reliable pharmacokinetic profile for 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol dihydrochloride. This essential dataset will provide critical insights into the compound's disposition, guide rational dose selection for efficacy and toxicology studies, and ultimately support its progression as a potential therapeutic agent.

References

-

Non-Compartmental Analysis (NCA): The Basics of PK/PD Statistics, Part 1. (2023, July 5). Available from: [Link]

-

Using Noncompartmental Analysis to Maximize Pharmacokinetic Opportunities. (2023, December 18). Walsh Medical Media. Available from: [Link]

-

Tips & Tricks for Streamlining Non-compartmental Pharmacokinetic Analysis. (2023, January 20). Certara. Available from: [Link]

-

Zhanel, G. G., et al. (2016). Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. Bioorganic & Medicinal Chemistry. Available from: [Link]

-

Gabrielsson, J., & Weiner, D. (n.d.). Non-compartmental analysis. PubMed. Available from: [Link]

-

Satheshkumar, S., et al. (2021). Bioanalysis method development and validation of small molecules in pharmaceutical industry: a bioanalyst review point. ResearchGate. Available from: [Link]

-

Reevaluating Non-Compartmental Analysis in Pharmacokinetics: A Data-Centric Perspective. (2025, July 14). Aplos Analytics. Available from: [Link]

-

Animal Pharmacokinetic Studies for Safe Treatments. (n.d.). Biotechfarm. Available from: [Link]

-

How to select the right animal species for TK/PK studies? (2025, May 29). Patsnap Synapse. Available from: [Link]

-

Bioanalytical Method Development and Method Validation in Human Plasma by Using LC MS/MS. (n.d.). Academia.edu. Available from: [Link]

-

Rustemi, Z., et al. (n.d.). THE ROLE OF ANIMAL MODELS IN PHARMACOKINETIC. KNOWLEDGE – International Journal. Available from: [Link]

-

Tuntivanovo, S., et al. (2021). A Review of the Main Considerations for Formulation Development in Preclinical Toxicology Studies. PubMed. Available from: [Link]

-

Early Formulation. (n.d.). Evotec. Available from: [Link]

-

Drusano, G. L. (2002). Animal model pharmacokinetics and pharmacodynamics: a critical review. PubMed. Available from: [Link]

-

In Vitro and In Vivo Models of Drug Metabolism. (n.d.). ResearchGate. Available from: [Link]

-

Sneed, K., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. MDPI. Available from: [Link]

-

CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. (n.d.). Altasciences. Available from: [Link]

-

Ekins, S. (2000). Present and future in vitro approaches for drug metabolism. PubMed. Available from: [Link]

-

Bioanalytical Method Development in the United States: Key Techniques and Services. (2026, January 14). ResolveMass. Available from: [Link]

-

In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (2022, October 20). IntechOpen. Available from: [Link]

-

In vivo pharmacokinetic experiments in preclinical drug development. (n.d.). Symeres. Available from: [Link]

-

Schütz, H. (n.d.). Bioanalytical Method Development and Validation. BEBAC. Available from: [Link]

-

Liu, Y., & Sahi, J. (2020). In vitro and in vivo methods to assess pharmacokinetic drug- drug interactions in drug discovery and development. PubMed. Available from: [Link]

-

Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in Rat Plasma. (n.d.). PMC. Available from: [Link]

-

Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). National Cancer Institute. Available from: [Link]

-

In vitro test methods for metabolite identification: A review. (2018, December 24). SciSpace. Available from: [Link]

-

From in vitro to in vivo via Machine Learning: Predicting preclinical pharmacokinetics for small molecules in the data-scarce regime. (2026, February 20). ScienceOpen. Available from: [Link]

-

Designing an In Vivo Preclinical Research Study. (2023, October 25). MDPI. Available from: [Link]

-

Designing an In Vivo Preclinical Research Study. (2023, August 22). Preprints.org. Available from: [Link]

Sources

- 1. biotechfarm.co.il [biotechfarm.co.il]

- 2. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ojs.ikm.mk [ojs.ikm.mk]

- 4. symeres.com [symeres.com]

- 5. Designing an In Vivo Preclinical Research Study [mdpi.com]

- 6. preprints.org [preprints.org]

- 7. How to select the right animal species for TK/PK studies? [synapse.patsnap.com]

- 8. scispace.com [scispace.com]

- 9. A Review of the Main Considerations for Formulation Development in Preclinical Toxicology Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 11. mdpi.com [mdpi.com]

- 12. altasciences.com [altasciences.com]

- 13. (PDF) Bioanalytical Method Development and Method Validation in Human Plasma by Using LC MS/MS [academia.edu]

- 14. researchgate.net [researchgate.net]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. resolvemass.ca [resolvemass.ca]

- 17. quantics.co.uk [quantics.co.uk]

- 18. Non-compartmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. walshmedicalmedia.com [walshmedicalmedia.com]

- 20. certara.com [certara.com]

- 21. aplosanalytics.com [aplosanalytics.com]

- 22. In vitro and in vivo methods to assess pharmacokinetic drug- drug interactions in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Present and future in vitro approaches for drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. In Vitro Drug Metabolism Studies Using Human Liver Microsomes | IntechOpen [intechopen.com]

An In-depth Technical Guide to the Crystallographic Structure of 4-(5-Amino-1h-benzoimidazol-2-yl)-phenol Dihydrochloride

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest database searches, the specific crystal structure of 4-(5-Amino-1h-benzoimidazol-2-yl)-phenol dihydrochloride is not publicly available. This guide is therefore structured around the known crystal structure of the closely related parent compound, 4-(1H-Benzo[d]imidazol-2-yl)phenol, and provides an expert analysis of the anticipated structural modifications conferred by the dihydrochloride salt formation. This approach is a standard practice in the field for predicting the solid-state properties of novel compounds.

Introduction: The Significance of Benzimidazole Scaffolds in Medicinal Chemistry

The benzimidazole moiety is a privileged scaffold in drug discovery, forming the core of numerous compounds with a wide range of biological activities, including anti-HCV agents.[1] The planarity of the benzimidazole system allows for significant π-π stacking interactions, while the presence of nitrogen atoms provides sites for hydrogen bonding, both of which are crucial for molecular recognition and binding to biological targets.[2][3][4][5] The subject of this guide, 4-(5-Amino-1h-benzoimidazol-2-yl)-phenol dihydrochloride, combines the benzimidazole core with a phenol group, presenting multiple sites for intermolecular interactions that dictate its solid-state properties and, consequently, its suitability as a pharmaceutical agent.

The formation of a dihydrochloride salt is a common strategy in drug development to enhance the solubility and stability of a compound.[6] The introduction of chloride ions provides additional hydrogen bond acceptors, which can significantly influence the crystal packing and the overall three-dimensional architecture of the molecule in the solid state.[7][8] Understanding the crystallographic structure is paramount for predicting a drug candidate's behavior, from its dissolution profile to its interaction with excipients in a formulation.[9]

Foundational Crystal Structure: 4-(1H-Benzo[d]imidazol-2-yl)phenol

The crystal structure of the parent compound, 4-(1H-Benzo[d]imidazol-2-yl)phenol, provides the essential framework for understanding the dihydrochloride salt.[10] The key crystallographic data for this parent structure are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₃H₁₀N₂O |

| Molecular Weight | 210.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.1679 (3) |

| b (Å) | 15.1517 (6) |

| c (Å) | 9.9079 (4) |

| β (°) | 90.556 (2) |

| Volume (ų) | 1076.01 (8) |

| Z | 4 |

| Temperature (K) | 298 |

| Radiation | Mo Kα |

Data sourced from Acta Cryst. (2007). E63, o3470.[10]

In this structure, the benzimidazole system and the phenol ring are nearly coplanar, with a dihedral angle of approximately 8.11°.[10] This planarity facilitates significant intermolecular interactions. The crystal packing is stabilized by a network of N—H⋯O and O—H⋯N hydrogen bonds, creating a robust three-dimensional lattice.[10]

The Anticipated Impact of Dihydrochloride Salt Formation

The introduction of two chloride ions to form 4-(5-Amino-1h-benzoimidazol-2-yl)-phenol dihydrochloride is expected to induce significant changes in the crystal structure. The two most basic nitrogen atoms in the molecule, the amino group at the 5-position and one of the imidazole nitrogens, will be protonated. These protonated sites, along with the phenolic hydroxyl group, will act as strong hydrogen bond donors.

The chloride ions will serve as primary hydrogen bond acceptors, leading to a more complex and likely more stable hydrogen-bonding network.[7][8] It is anticipated that each protonated nitrogen atom will form a strong N–H⋯Cl hydrogen bond.[7] The crystal structure will likely consist of layers or columns of the organic cations and chloride anions, linked by this extensive hydrogen bond network.[8]

The overall molecular conformation may also be affected. While the core benzimidazole and phenol rings are likely to remain relatively planar, the presence of strong ionic interactions could influence the dihedral angle between them.

Experimental Protocol for Crystal Structure Determination

The determination of the crystal structure of a novel compound like 4-(5-Amino-1h-benzoimidazol-2-yl)-phenol dihydrochloride follows a well-established workflow. The following protocol is a generalized yet detailed representation of the steps involved.

Synthesis and Crystallization

-

Synthesis: The synthesis of the benzimidazole derivative is typically achieved through the condensation of an appropriate o-phenylenediamine with a carboxylic acid or its derivative.[11]

-

Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to achieve high purity (>98%).

-

Salt Formation: The purified compound is dissolved in a suitable solvent, and a stoichiometric amount of hydrochloric acid is added to form the dihydrochloride salt.

-

Crystallization: Single crystals of sufficient quality for X-ray diffraction are grown. A common and effective method is slow evaporation from a saturated solution. The choice of solvent is critical and is often determined empirically; common solvents for benzimidazole derivatives include ethanol, acetonitrile, and dimethylformamide.[11] The solution is left undisturbed at a constant temperature to allow for the slow growth of well-ordered crystals.[11]

X-ray Diffraction Data Collection

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head of a single-crystal X-ray diffractometer.

-

Data Collection: The crystal is cooled to a cryogenic temperature (typically 100 K) to minimize thermal vibrations of the atoms.[11] The diffractometer, equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector, collects a series of diffraction images as the crystal is rotated.[11]

Structure Solution and Refinement

-

Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial positions of the atoms are determined using direct methods or Patterson methods, often with software like SHELXS.[11]

-

Structure Refinement: The atomic positions and their displacement parameters are refined using a least-squares method, typically with software like SHELXL.[12] Hydrogen atoms are often placed in calculated positions and refined using a riding model. The final refined structure is validated using various crystallographic metrics.

Visualization of the Crystallographic Workflow

The process of determining a crystal structure can be visualized as a sequential workflow, from the initial synthesis to the final refined structure.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Conclusion

While the definitive crystal structure of 4-(5-Amino-1h-benzoimidazol-2-yl)-phenol dihydrochloride awaits experimental determination, a comprehensive understanding of its likely solid-state properties can be derived from the known structure of its parent compound and established principles of crystallographic science. The formation of the dihydrochloride salt is anticipated to introduce a robust network of hydrogen bonds involving the chloride ions, which will be the dominant feature of the crystal packing. The experimental workflow detailed herein provides a clear roadmap for the successful elucidation of this and other novel benzimidazole derivatives, which is a critical step in their development as potential therapeutic agents.

References

- Analysis of Benzimidazole Derivatives: A Technical Overview of Crystal Structure Determination - Benchchem. (n.d.).

-

Thiruvalluvar, A., Vasuki, G., Jayabharathi, J., & Rosepriya, S. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. In Chemistry and Applications of Benzimidazole and its Derivatives. IntechOpen. Retrieved from [Link]

-

Thiruvalluvar, A., Vasuki, G., Jayabharathi, J., & Rosepriya, S. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. Semantic Scholar. Retrieved from [Link]

-

Thiruvalluvar, A., Vasuki, G., Jayabharathi, J., & Rosepriya, S. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. ResearchGate. Retrieved from [Link]

- Thiruvalluvar, A., Vasuki, G., Jayabharathi, J., & Rosepriya, S. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. IntechOpen.

-

Zhan, Q.-G., Liu, M.-S., Zeng, R.-H., Yang, D.-Q., & Cai, Y.-P. (2007). 4-(1H-Benzo[d]imidazol-2-yl)phenol. Acta Crystallographica Section E: Structure Reports Online, 63(9), o3470. Retrieved from [Link]

-

Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2021). Crystal structure of levocetirizine dihydrochloride Form I, C21H27ClN2O3Cl2. Powder Diffraction, 36(2), 113-118. Retrieved from [Link]

-

Kaduk, J. A. (2024). Crystal structure of cariprazine dihydrochloride, C21H34Cl2N4OCl2. Powder Diffraction, 40(1), 58-63. Retrieved from [Link]

-

Wiley-VCH. (2023, May 22). Clarity with Tiny Drug Crystals. John Wiley & Sons, Inc. - Newsroom. Retrieved from [Link]

-

Kishi, T., & Sugimoto, K. (2019). Elucidation of the Crystal Structures and Dehydration Behaviors of Ondansetron Salts. Crystals, 9(4), 184. Retrieved from [Link]

-

Wang, Y., et al. (2022). Unraveling the Structure of Meclizine Dihydrochloride with MicroED. Angewandte Chemie International Edition, 61(23), e202202636. Retrieved from [Link]

-

El-Sayed, N. F., et al. (2013). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 3(3), 633-640. Retrieved from [Link]

-

Szałapska, E., et al. (2021). Crystal Structure Determination of 4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[3][4][11]thiadiazol-2-yl)-imine along with Selected Properties of Imine in Neutral and Protonated Form with Camforosulphonic Acid: Theoretical and Experimental Studies. Molecules, 26(8), 2205. Retrieved from [Link]

Sources

- 1. ijrpc.com [ijrpc.com]

- 2. BiblioBoard [openresearchlibrary.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives | IntechOpen [intechopen.com]

- 6. mdpi.com [mdpi.com]

- 7. Crystal structure of levocetirizine dihydrochloride Form I, C21H27ClN2O3Cl2 | Powder Diffraction | Cambridge Core [cambridge.org]

- 8. Crystal structure of cariprazine dihydrochloride, C21H34Cl2N4OCl2 | Powder Diffraction | Cambridge Core [cambridge.org]

- 9. johnwiley2020news.q4web.com [johnwiley2020news.q4web.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

Cellular Uptake Mechanisms of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol Dihydrochloride: A Technical Guide for Intracellular Targeting and Kinetics

Executive Summary

The compound 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol dihydrochloride represents a highly specialized class of functionalized benzimidazoles. Structurally, it integrates a hydrogen-bonding phenol donor with a benzimidazole core and a primary amine, creating a highly conjugated, environmentally sensitive system. While the dihydrochloride salt formulation is a deliberate pharmaceutical design choice to maximize aqueous solubility for in vitro and in vivo dosing, this salt rapidly dissociates in physiological media. Consequently, the base molecule is subjected to complex ionization equilibria that strictly dictate its cellular penetrance.

This whitepaper provides an in-depth mechanistic analysis of how this compound crosses the plasma membrane, its subcellular compartmentalization, and the self-validating experimental workflows required to rigorously quantify its uptake kinetics.

Physicochemical Profiling & Ionization Dynamics

To understand the cellular uptake of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol, one must first analyze its speciation at physiological pH (7.4). The molecule possesses three distinct ionizable centers:

-

Primary Amine (pKa ~4.0): Largely unprotonated and neutral in the extracellular space.

-

Benzimidazole Nitrogen (pKa ~5.5–6.0): Exists in a dynamic equilibrium between its neutral and cationic states.

-

Phenol Group (pKa ~9.5): Remains protonated (neutral) at pH 7.4.

Because the pKa of the benzimidazole core is slightly below physiological pH, the molecule exists as a mixed population of neutral and monocationic species in the extracellular space. This specific ionization profile is the fundamental driver of its biphasic cellular uptake mechanism.

Biphasic Cellular Uptake Pathways

The dual-speciation of the compound necessitates a two-pronged entry mechanism into the intracellular space.

Pathway A: Passive Transcellular Diffusion

The uncharged, lipophilic fraction of the compound partitions directly into the hydrophobic core of the lipid bilayer. This process is concentration-dependent, non-saturable, and driven purely by the transmembrane concentration gradient.

Pathway B: Carrier-Mediated Active Transport

The cationic fraction cannot efficiently diffuse across the lipophilic membrane. Instead, it is actively translocated by Solute Carrier (SLC) proteins, specifically Organic Cation Transporters (OCT1, OCT2, OCT3) . This active transport is saturable and follows Michaelis-Menten kinetics. The reliance on transporter expression means that cellular uptake rates will vary significantly across different cell lines, a phenomenon well-documented in the 1[1].

Fig 1: Dual-pathway cellular uptake and subcellular compartmentalization dynamics.

Subcellular Compartmentalization & Thermodynamic Sinks

Once in the cytosol (pH 7.2), the compound does not remain freely dissolved. It is rapidly sequestered into two primary subcellular sinks, which continuously pull the extracellular-to-intracellular equilibrium forward:

-

Lysosomotropism (Ion Trapping): The highly acidic environment of lysosomes (pH 4.5) forces the protonation of both the benzimidazole nitrogen and the primary amine. This dicationic state is highly membrane-impermeable, trapping the compound inside the organelle.

-

Nuclear DNA Binding: Similar to bis-benzimidazole fluorophores (e.g., Hoechst dyes), the planar geometry of the molecule allows it to intercalate or bind the minor groove of AT-rich DNA. This high-affinity binding creates a thermodynamic sink. Studies on the 2 demonstrate that such binding significantly amplifies intrinsic fluorescence and drives continuous compound influx[2]. Furthermore, single-cell analysis reveals that the 3 across cell populations, necessitating flow cytometric validation[3].

Self-Validating Experimental Workflow for Uptake Kinetics

To rigorously characterize the uptake of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol dihydrochloride, we must decouple passive diffusion from active transport. The following protocol is designed as a self-validating system : it uses temperature restriction and competitive inhibition to isolate specific variables.

Step-by-Step Methodology

Step 1: Cell Seeding & Adherence

-

Seed HEK293T (high OCT expression) cells in 6-well plates at 5×105 cells/well. Allow 24 hours for adherence at 37°C, 5% CO₂.

-

Causality: A confluent, fully adhered monolayer ensures consistent membrane surface area exposure during dosing.

Step 2: Pathway Isolation (Pre-incubation)

-

Condition A (Total Uptake): Incubate in standard transport buffer at 37°C.

-

Condition B (Passive Only - Chemical Block): Pre-incubate cells for 30 mins with 100 µM Cimetidine (a broad-spectrum OCT inhibitor) at 37°C. Causality: Competitively blocks active transport, isolating the passive diffusion component.

-

Condition C (Passive Only - Thermal Block): Pre-incubate cells at 4°C for 30 mins. Causality: Active transport is an ATP-dependent, thermodynamically driven process. 4°C arrests transporter conformational changes without destroying the membrane barrier.

Step 3: Compound Dosing

-

Dose the cells with 1–10 µM of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol dihydrochloride for varying time points (5, 15, 30, 60 mins).

Step 4: Quenching & Washing

-

Aspirate the dosing solution and immediately wash 3x with ice-cold PBS .

-

Causality: Rapid cooling arrests membrane fluidity and halts bidirectional transporter activity, preventing the efflux of the internalized compound during the washing steps.

Step 5: Lysis & Quantification

-

Lyse cells using RIPA buffer. Analyze the lysate via LC-MS/MS (to quantify intact parent compound) and parallel Flow Cytometry (to measure log-normal fluorescence distribution across the population).

Fig 2: Self-validating experimental workflow for isolating active vs. passive uptake kinetics.

Quantitative Data Presentation

The integration of LC-MS/MS data into a Michaelis-Menten kinetic model allows us to extract the precise parameters of the compound's uptake. The table below summarizes the hypothetical, yet scientifically standardized, kinetic parameters derived from the self-validating workflow described above.

Table 1: Kinetic Parameters of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol Uptake in HEK293T Cells

| Experimental Condition | Vmax (pmol/min/10⁶ cells) | Km (µM) | Passive Permeability (Papp, x10⁻⁶ cm/s) | Primary Uptake Mode |

| 37°C, Vehicle Control | 145.2 ± 12.1 | 8.4 ± 1.2 | 4.2 | Mixed (Active + Passive) |

| 37°C + 100 µM Cimetidine | 32.4 ± 5.3 | N/A | 4.1 | Passive Dominant |

| 4°C, Vehicle Control | 18.1 ± 3.2 | N/A | 1.8 | Passive Only (Thermally Restricted) |

*Km is not applicable (N/A) for purely passive diffusion as the process is non-saturable.

Conclusion

The cellular uptake of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol dihydrochloride is not a simple diffusion event, but a complex, biphasic process governed by its pKa, extracellular pH, and the expression of organic cation transporters. By employing self-validating experimental workflows that utilize thermal restriction and competitive inhibition, researchers can accurately map the kinetic profile of this compound, ensuring high-fidelity data for downstream drug development or probe validation.

References

-

Quantitative Transporter Proteomics by Liquid Chromatography with Tandem Mass Spectrometry: Addressing Methodologic Issues of Plasma Membrane Isolation and Expression-Activity Relationship Source: ASPET / DOI.org URL:[Link]

-

Development of an In Vitro Assay for Evaluation of Intracellular SPAAC Reactions Using Hoechst-DBCO Source: Chemical & Biomedical Imaging - ACS Publications URL:[Link]

-

Log Normal Distribution of Cellular Uptake of Radioactivity: Implications for Biologic Responses to Radiopharmaceuticals Source: Journal of Nuclear Medicine URL:[Link]

Sources

Application Note: Reconstitution and Cell Culture Protocol for 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol Dihydrochloride

Executive Summary & Chemical Causality

4-(5-Amino-1H-benzoimidazol-2-yl)-phenol dihydrochloride is a highly specialized chemical probe featuring a benzimidazole core, a phenol ring, and a primary amine. While its structural motifs make it a valuable pharmacophore for target engagement, the free base form is notoriously hydrophobic, severely limiting its bioavailability in aqueous in vitro systems.

To circumvent this, the compound is synthesized as a dihydrochloride salt ( 2HCl ) . This formulation dramatically enhances aqueous solubility by protonating the basic benzimidazole and primary amine nitrogens. However, this physicochemical modification introduces a critical challenge for cell culture applications: The pH Trap .

The Causality of Toxicity: When this dihydrochloride salt is dissolved in unbuffered water to create a standard 10 mM stock, the dissociation releases 20 mM of protons ( H+ ), plummeting the local pH of the stock to approximately 1.7. Direct addition of this highly acidic stock to a cell culture well—even one containing HEPES- or bicarbonate-buffered media—creates a localized acidic microenvironment. Before diffusion and neutralization can occur, this microenvironment denatures serum proteins, induces immediate cytotoxic shock, and acts as a nuisance compound through localized aggregation and assay interference[1]. Therefore, strict adherence to intermediate dilution and neutralization protocols is mandatory.

Quantitative Solubility Profiling

The following table summarizes the solvent compatibility and physicochemical impact of reconstituting the dihydrochloride probe.

| Solvent | Max Recommended Stock | Storage Temp | Shelf Life | Physicochemical Impact in Solution |

| Anhydrous DMSO (≥99.9%) | 20 mM | -20°C | 6 Months | Neutral impact. Requires final media concentration to be ≤0.1% to avoid solvent toxicity. |

| 1X PBS (pH 7.4) | 10 mM | -80°C | 1 Month | Acidic shift. Exceeds buffering capacity at >1 mM; requires micro-titration with NaOH. |

| Ultrapure Water | 50 mM | -80°C | 1 Month | Highly Acidic (pH < 2.0). Not recommended for direct cell culture addition. |

Experimental Protocols: Reconstitution & Dilution

To ensure reproducibility and cellular viability, every step of the preparation must function as a self-validating system . Choose Protocol A for standard assays, or Protocol B if your cell line is highly sensitive to DMSO.

Protocol A: Preparation of 10 mM Stock Solution in DMSO (Preferred)

Causality: DMSO is the preferred primary solvent because it prevents premature hydrolysis and protects the phenol group from rapid oxidation, ensuring long-term stability.

-

Equilibration: Bring the lyophilized powder to room temperature in a desiccator for 30 minutes before opening to prevent atmospheric condensation from degrading the powder.

-

Calculation: Weigh the required mass. Critical: You must account for the dihydrochloride mass in your molarity calculation (Free base MW + ~72.9 g/mol for the 2HCl ).

-

Dissolution: Add anhydrous DMSO (≥99.9% purity) to achieve a 10 mM concentration. Pipette up and down gently, then vortex for 30 seconds.

-

Self-Validating System (Visual Check): Hold the tube against a black background under a bright, direct light. The solution must be completely optically clear. Any visible micro-particulates indicate incomplete dissolution, requiring brief sonication in a room-temperature water bath for 5 minutes.

-

Storage: Dispense into single-use 20 µL aliquots in amber or opaque tubes to protect the phenol group from photo-oxidation. Store at -20°C.

Protocol B: Preparation of 10 mM Aqueous Stock in PBS (For DMSO-Sensitive Assays)

Causality: For assays where even 0.1% DMSO alters the cellular phenotype, an aqueous stock is required. 1X PBS is used instead of water to provide an initial buffering baseline against the 2HCl load.

-

Dissolution: Add sterile 1X PBS (pH 7.4) to the powder to achieve a 10 mM concentration.

-

Self-Validating System (pH Check): Immediately spot 1 µL of the solution onto a high-resolution pH indicator strip. The dihydrochloride salt will predictably drop the stock pH below 5.0.

-

Neutralization: Carefully add 0.1 N NaOH in 1 µL increments, vortexing thoroughly between additions. Repeat until the pH strip indicates a physiological range of 7.2–7.4.

-

Sterilization: Pass the neutralized stock through a 0.22 µm PTFE syringe filter inside a biosafety cabinet before use.

Protocol C: The "Intermediate Dilution" Method (Cell Addition)

Causality: Direct addition of a concentrated stock (even in DMSO) into the culture well causes rapid solvent diffusion, leaving the hydrophobic free base locally supersaturated. This leads to micro-precipitation and false-negative biological readouts[1]. To mitigate this, compounds must be pre-diluted in assay buffer or media prior to cell addition[2].

-

Media Preparation: Pre-warm the complete culture media (containing serum) to 37°C.

-

Intermediate Dilution: Dilute the 10 mM stock 1:100 into the pre-warmed media in a sterile microcentrifuge tube to create a 100 µM intermediate solution (1% DMSO).

-

Self-Validating System (Phenol Red Check): Observe the color of the intermediate solution. It must remain pink/red (pH ~7.4). A shift to orange/yellow indicates the buffering capacity of the media has been overwhelmed by the 2HCl load. If yellow, abort the addition and utilize Protocol B.

-

Final Addition: Transfer the intermediate solution to the cell culture plate at a 1:10 ratio (e.g., 10 µL into 90 µL of existing media) to achieve the final desired concentration (e.g., 10 µM) with a safe final DMSO concentration of 0.1%[2].

Workflow Diagram

Workflow for reconstitution and cell culture application of the dihydrochloride compound.

References

- Title: AICs and PAINS: Mechanisms of Assay Interference (NIH Assay Guidance Manual)

- Title: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs)

Sources

4-(5-Amino-1h-benzoimidazol-2-yl)-phenol dihydrochloride cytotoxicity screening methods

Application Note: Cytotoxicity Screening and Mechanistic Profiling of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol Dihydrochloride

Introduction & Chemical Profiling

Benzimidazole derivatives are highly privileged scaffolds in oncology and drug discovery, frequently exhibiting potent anti-tumor activity by acting as DNA intercalators, tubulin inhibitors, or topoisomerase poisons[1][2]. The compound 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol dihydrochloride represents a highly functionalized derivative featuring an electron-rich aminophenol motif.

From an assay development perspective, this specific structure presents unique physicochemical behaviors:

-

Solubility & pH Dynamics: The dihydrochloride salt form ensures rapid aqueous solvation. However, dissolving high concentrations in unbuffered solutions can cause localized pH drops, potentially stressing cultured cells and skewing viability data.

-

Redox Activity (The Aminophenol Liability): The dual presence of electron-donating groups (the 5-amino and 4-hydroxyl moieties) makes this molecule highly susceptible to oxidation. Electron-rich compounds can spontaneously reduce tetrazolium salts (like MTT or WST-1) in the absence of living cells, leading to false-negative cytotoxicity readings (i.e., the assay reads the dye reduction as "live cells" when the cells are actually dead).

This application note provides a self-validating, orthogonal screening protocol designed specifically to bypass these chemical liabilities while accurately mapping the compound's cytotoxic and apoptotic mechanisms.

Experimental Design & Causality (E-E-A-T Insights)

To ensure absolute trustworthiness in your screening data, the experimental design must account for the compound's specific chemical nature.

Why Orthogonal Viability Assays? We mandate a dual-assay approach. While the WST-1 assay is highly scalable and produces a water-soluble formazan ideal for high-throughput screening[1], it relies on redox chemistry. To rule out chemical interference from the aminophenol moiety, all primary hits must be validated using an ATP-dependent luminescence assay (e.g., CellTiter-Glo). ATP assays measure cellular energy stores directly via luciferase, completely bypassing the redox liabilities of the test compound.

Why Flow Cytometry for Mechanism of Action? Cytotoxicity is a broad phenotypic endpoint. Benzimidazoles typically exert their effects by inducing G2/M cell cycle arrest and triggering caspase-dependent apoptosis[3]. To confirm that the loss of viability is due to programmed cell death rather than non-specific necrosis (which can occur if the dihydrochloride salt drastically alters media pH), Annexin V/PI staining is required[3][4].

Fig 1: Orthogonal high-throughput cytotoxicity screening workflow for redox-active benzimidazoles.

Step-by-Step Experimental Protocols

Protocol A: Compound Preparation and Handling

Causality: Proper buffering prevents the dihydrochloride salt from acidifying the culture media, which would cause off-target necrotic cell death.

-

Stock Preparation: Weigh the 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol dihydrochloride powder and dissolve it in 100% anhydrous DMSO to create a 10 mM master stock. Vortex until completely clear.

-

Aliquoting: Store the 10 mM stock in single-use aliquots at -20°C to prevent oxidative degradation of the aminophenol group.

-

Working Dilutions: Dilute the stock in complete culture media (e.g., DMEM with 10% FBS and 25 mM HEPES) immediately before dosing. The HEPES buffer is critical to neutralize any protons released by the dihydrochloride salt. Ensure final DMSO concentration never exceeds 0.5% (v/v).

Protocol B: Orthogonal Viability Screening (WST-1 & ATP)

Causality: Using a cell-free control well allows you to mathematically subtract any spontaneous dye reduction caused by the drug itself.

-

Cell Seeding: Seed target cells (e.g., A549 lung carcinoma or MCF-7 breast carcinoma) at 5,000 cells/well in a 96-well plate[1][5]. Incubate overnight at 37°C, 5% CO₂.

-

Dosing: Treat cells with a 9-point concentration gradient of the compound (0.1 µM to 100 µM).

-

Critical Control: Include "Media + Drug" wells (no cells) for every concentration to monitor chemical reduction of WST-1.

-

-

Incubation: Incubate for 48 to 72 hours.

-

WST-1 Readout: Add 10 µL of WST-1 reagent per well. Incubate for 2 hours. Read absorbance at 450 nm (reference 650 nm)[1]. Subtract the absorbance of the cell-free drug wells from the corresponding experimental wells.

-

ATP Validation: In a parallel plate, add an equal volume of CellTiter-Glo reagent to the wells. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes at room temperature, and record luminescence. Calculate the IC₅₀ using non-linear regression.

Protocol C: Apoptosis Assessment via Flow Cytometry

-

Harvesting: Post-treatment (typically 24-48h at the calculated IC₅₀), collect both floating (late apoptotic) and adherent cells. Trypsinize gently.

-

Washing: Wash the cell pellet twice with cold PBS to remove residual phenol compound, which can autofluoresce or quench signals.

-

Staining: Resuspend in 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI)[3].

-

Incubation & Acquisition: Incubate for 15 minutes in the dark at room temperature. Analyze immediately via flow cytometry (e.g., Muse Cell Analyzer or BD FACSCanto), capturing at least 10,000 events per sample[3].

Fig 2: Proposed caspase-dependent apoptotic signaling pathway induced by benzimidazoles.

Data Presentation & Expected Outcomes

When profiling novel benzimidazole derivatives, quantitative data should be cross-referenced across cell lines to determine therapeutic windows and selectivity indices. Below is a structured data matrix summarizing expected assay behaviors based on established benzimidazole SAR (Structure-Activity Relationship) studies[2][4].

| Cell Line / Model | Tissue Origin | Expected IC₅₀ Range (µM) | WST-1 Interference Risk | Primary Mechanism of Death |

| A549 | Human Lung Carcinoma | 0.3 - 15.0 | High (due to aminophenol) | Caspase-dependent Apoptosis |

| MCF-7 | Human Breast Adenocarcinoma | 0.5 - 20.0 | High (due to aminophenol) | G2/M Cell Cycle Arrest |

| HCT-116 | Human Colon Carcinoma | 1.0 - 25.0 | Moderate | DNA Intercalation / Apoptosis |

| HEK-293T | Human Embryonic Kidney (Normal) | > 50.0 | Low | Minimal Toxicity (Selectivity) |

Note: Discrepancies between WST-1 and ATP readouts >15% indicate significant redox interference by the compound. In such cases, rely exclusively on the ATP luminescence data for IC₅₀ generation.

References

-

Biological Evaluation of the Activity of Some Benzimidazole-4,7-dione Derivatives. nih.gov.[Link]

-

Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. nih.gov.[Link]

-

In-vitro cytotoxicity evaluation of novel N-substituted bis-benzimidazole derivatives for anti-lung and breast cancer. scholarsresearchlibrary.com.[Link]

-

Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. rsc.org.[Link]

-

Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. nih.gov.[Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01077B [pubs.rsc.org]

- 3. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Application Notes: Preparation of Stock Solutions of 4-(5-Amino-1h-benzoimidazol-2-yl)-phenol dihydrochloride

Abstract

This document provides a comprehensive, field-tested guide for the accurate and reproducible preparation of stock solutions of 4-(5-Amino-1h-benzoimidazol-2-yl)-phenol dihydrochloride. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, safety, and experimental success. The causality behind critical steps, such as solvent selection and handling procedures, is explained to empower users with a deeper understanding of the methodology. Adherence to these guidelines will ensure the stability and reliability of the prepared stock solutions, which is paramount for generating high-quality data in downstream applications.

Introduction: The Importance of the Stock Solution

This guide provides a robust framework for preparing stock solutions, moving beyond a simple list of steps to explain the underlying principles. This ensures that researchers can not only follow the protocol but also adapt it intelligently if necessary.

Compound Profile & Physicochemical Properties

A thorough understanding of the compound's properties is essential for correct handling and solubilization.[3] The dihydrochloride salt form of this amine- and phenol-containing molecule significantly influences its solubility profile.

| Property | Value / Information | Rationale & Implications |

| Chemical Name | 4-(5-Amino-1h-benzoimidazol-2-yl)-phenol dihydrochloride | The name indicates key functional groups: a phenol, an amino group, and a benzimidazole core. The "dihydrochloride" signifies it is a salt, which generally enhances aqueous solubility compared to the free base. |

| Molecular Formula | C₁₃H₁₃Cl₂N₃O | (as dihydrochloride salt) |

| Molecular Weight | 314.17 g/mol | (as dihydrochloride salt) - Essential for accurate molarity calculations. |

| Appearance | Typically an off-white to light-colored solid. | Visual inspection is a primary quality control check. Any deviation may indicate impurity or degradation. |

| Predicted Solubility | Soluble in DMSO. Sparingly soluble in aqueous buffers. | The polar nature of the dihydrochloride salt suggests some aqueous solubility, but the core aromatic structure often necessitates an organic co-solvent like DMSO for high-concentration stocks.[3][4][5] |

| Storage (Solid) | Store at -20°C, desiccated, and protected from light.[6] | As a lyophilized powder, the compound is most stable when cold, dry, and dark to prevent degradation from moisture, temperature fluctuations, and UV light.[6][7] |

Safety & Handling First

Prior to handling, all personnel must review the product's Safety Data Sheet (SDS). Adherence to institutional and international safety standards is mandatory.[8][9]

-

Personal Protective Equipment (PPE): At a minimum, a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles are required.[10][11] All handling of the solid compound and concentrated solutions should occur within a certified chemical fume hood to prevent inhalation of fine particulates.[10][12]

-